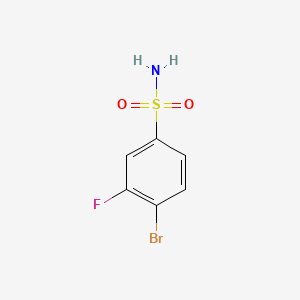

4-Bromo-3-fluorobenzenesulfonamide

Descripción

Contextualization of Sulfonamide Scaffolds in Medicinal Chemistry and Drug Discovery

The sulfonamide scaffold, characterized by the -SO₂NH₂ functional group, is a cornerstone of medicinal chemistry and has been instrumental in the development of a vast array of therapeutic agents. ajchem-b.comajchem-b.com These compounds, often called "sulfa drugs," were the first synthetic antimicrobial agents to be used systemically, heralding the beginning of the antibiotic era in medicine. wikipedia.org Their discovery and subsequent development, starting with Prontosil in the 1930s, revolutionized the treatment of bacterial infections. wikipedia.orgresearchgate.net

Beyond their initial success as antibacterials, sulfonamide derivatives have proven to be remarkably versatile. ajchem-b.comajchem-b.com They are vital building blocks in synthetic chemistry for the creation of diverse pharmaceuticals. ajchem-b.comajchem-b.com The sulfonamide moiety is present in drugs with a wide range of biological activities, including:

Antimicrobial: Inhibiting the growth of various Gram-positive and Gram-negative bacteria. imgroupofresearchers.com

Diuretic: Found in drugs like hydrochlorothiazide (B1673439) and furosemide. wikipedia.org

Antidiabetic/Hypoglycemic: As seen in the sulfonylurea class of drugs. wikipedia.orgimgroupofresearchers.com

Anti-inflammatory: Used in the treatment of conditions like inflammatory bowel disease. wikipedia.orgresearchgate.net

Anticancer: Investigated for their ability to inhibit enzymes such as carbonic anhydrase, which are implicated in some cancers. ajchem-b.comajchem-b.com

Antiviral and Antimalarial: Demonstrating a broad spectrum of activity against various pathogens. ajchem-b.comajchem-b.comimgroupofresearchers.com

The therapeutic efficacy of sulfonamides often stems from their ability to act as competitive inhibitors of enzymes. In bacteria, they mimic para-aminobenzoic acid (PABA) to inhibit dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis, thereby halting bacterial growth. wikipedia.org This wide range of applications underscores the enduring importance of the sulfonamide scaffold in addressing contemporary medical challenges. ajchem-b.comajchem-b.com

Strategic Incorporation of Halogen Atoms (Bromine and Fluorine) for Modulating Bioactivity and Metabolic Stability

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—into drug candidates is a well-established and powerful strategy in medicinal chemistry. researchgate.net Halogenation can profoundly influence a molecule's physicochemical properties, pharmacokinetics, and pharmacodynamics. For a long time, halogens were incorporated primarily to leverage their steric bulk to occupy binding sites on molecular targets. researchgate.net However, it is now understood that their influence extends far beyond simple steric effects, encompassing the formation of specific, stabilizing interactions like halogen bonds. nih.govresearchgate.net

The incorporation of a bromine atom into a drug candidate is a deliberate strategy to modify its properties. ump.edu.plump.edu.pl Bromine's impact stems from its unique atomic characteristics, which influence both molecular weight and lipophilicity, a key factor affecting a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. researchgate.net

Molecular Weight: As a heavier halogen, bromine significantly increases the molecular weight of a compound. This can be a consideration in fragment-based drug discovery, where maintaining a low molecular weight is often a goal. frontiersin.org

The table below illustrates how the introduction of bromine and other halogens affects molecular weight and lipophilicity (represented by the calculated XLogP3 value) in a simple benzene (B151609) ring system.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| Phenol | C₆H₆O | 94.11 | 1.5 |

| 3-Fluorophenol | C₆H₅FO | 112.10 | 1.7 |

| 4-Bromo-3-fluorophenol | C₆H₄BrFO | 191.00 | 2.6 |

Data sourced from PubChem.

Fluorine has become a uniquely favored halogen in medicinal chemistry, with approximately 20% of all marketed drugs containing at least one fluorine atom. mdpi.com Its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and high electronegativity make it a powerful tool for optimizing drug properties. tandfonline.com

Metabolic Stability: One of the most common applications of fluorine is to block sites of metabolic oxidation. mdpi.comtandfonline.com The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like cytochrome P450. tandfonline.comnih.gov Placing a fluorine atom at a metabolically vulnerable position can prevent the formation of unwanted metabolites, reduce clearance, and prolong the drug's half-life and therapeutic effect. mdpi.comnih.govacs.org

Binding Specificity and Affinity: Fluorine's high electronegativity alters the electronic distribution within a molecule, which can impact its pKa, dipole moment, and ability to form intermolecular interactions. tandfonline.com This can lead to enhanced binding affinity for the target protein. researchgate.net The introduction of fluorine can create favorable interactions with the protein backbone or side chains, contributing to the stability of the ligand-target complex. researchgate.net

The table below provides examples of how fluorine incorporation is a key strategy in drug design.

| Drug Property | Effect of Fluorine Incorporation | Scientific Rationale |

| Metabolic Stability | Increased | The strong C-F bond is resistant to enzymatic cleavage, blocking metabolic hotspots. tandfonline.comnih.gov |

| Binding Affinity | Often Increased | Fluorine's electronegativity can alter molecular conformation and create favorable interactions with target proteins. tandfonline.comresearchgate.net |

| Bioavailability | Can be Improved | Fluorine can reduce the basicity of nearby functional groups, which may improve membrane permeation. tandfonline.com |

| Lipophilicity | Increased | Fluorination is a strategy used to increase the absorption of drugs due to its contribution to lipophilicity. mdpi.com |

Historical Development and Significance of Halogenated Benzenesulfonamides in Therapeutic Agents

The history of sulfonamides in medicine began with the discovery of their antibacterial properties in the 1930s. wikipedia.org The parent compound, sulfanilamide, was identified as the active metabolite of the dye Prontosil and became the first in a long line of sulfa drugs. wikipedia.org These early antibacterials saved countless lives before the widespread availability of penicillin. imgroupofresearchers.com

The strategic modification of the basic benzenesulfonamide (B165840) structure quickly became a focus of medicinal chemistry. Researchers discovered that substitutions on the sulfonamide nitrogen or the benzene ring could dramatically alter the activity, solubility, and pharmacokinetic profile of the compounds. This led to the development of a wide range of sulfonamide-based drugs for various diseases. wikipedia.orgimgroupofresearchers.com

The incorporation of halogens into the benzenesulfonamide scaffold represents a key advancement in this field. While early modifications focused on other functional groups, the unique benefits of halogenation became increasingly apparent. The development of halogenated compounds was driven by the need to improve drug efficacy and overcome challenges like metabolic instability and poor target selectivity. nih.gov For instance, in the development of carbonic anhydrase inhibitors, a major class of drugs based on the sulfonamide scaffold, the introduction of halogen atoms onto the benzene ring has been shown to be crucial for orienting the inhibitor within the enzyme's active site, thereby influencing both binding affinity and selectivity for different carbonic anhydrase isoforms. nih.gov This rational design approach, leveraging the specific properties of halogens like bromine and fluorine, continues to be a significant strategy in the discovery of novel and more effective therapeutic agents. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-3-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTICZSSQSQDJEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380908 | |

| Record name | 4-Bromo-3-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263349-73-1 | |

| Record name | 4-Bromo-3-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 263349-73-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Bromo 3 Fluorobenzenesulfonamide and Its Derivatives

Established Synthetic Routes to 4-Bromo-3-fluorobenzenesulfonamide

The synthesis of this compound can be achieved through well-established methodologies, primarily involving the formation of the sulfonamide group and the regioselective introduction of halogen atoms onto the benzene (B151609) ring.

Classical Sulfonamide Coupling Reactions

The formation of the sulfonamide functional group is a cornerstone of organic synthesis. The most traditional and widely adopted method involves the reaction of a sulfonyl chloride with an amine. In the context of this compound, the synthesis would typically proceed from 4-bromo-3-fluorobenzenesulfonyl chloride. This intermediate is reacted with ammonia (B1221849) or a protected ammonia equivalent to furnish the desired sulfonamide. The reaction is generally robust and high-yielding.

BrC₆H₃(F)SO₂Cl + 2 NH₃ → BrC₆H₃(F)SO₂NH₂ + NH₄Cl

This classical approach is favored for its operational simplicity and the ready availability of starting materials. The reaction conditions can be tuned to accommodate various substrates, making it a versatile method for the synthesis of a wide array of sulfonamides.

Regioselective Halogenation Strategies

The precise placement of halogen atoms on the aromatic ring is crucial for determining the physicochemical and biological properties of the final compound. Regioselective halogenation strategies are therefore of paramount importance in the synthesis of this compound and its derivatives.

The introduction of a bromine atom onto an aromatic ring can be achieved using various brominating agents. For deactivated or moderately activated aromatic systems, electrophilic aromatic substitution with molecular bromine (Br₂) in the presence of a Lewis acid catalyst is a common method. However, for more controlled and regioselective bromination, N-bromosuccinimide (NBS) is often the reagent of choice. acs.orgwikipedia.orgcommonorganicchemistry.com

The use of NBS in a strong acid medium, such as concentrated sulfuric acid, allows for the monobromination of even highly deactivated aromatic compounds with good yields. acs.org The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring. For instance, in the synthesis of this compound, if starting from 3-fluorobenzenesulfonamide, the fluorine atom (an ortho-, para-director) and the sulfonamide group (a meta-director) will influence the position of the incoming bromine atom. The interplay of these directing effects is critical for achieving the desired 4-bromo substitution pattern. Zeolites and other solid supports can also be employed to enhance para-selectivity in electrophilic brominations. nih.govresearchgate.net

Table 1: Common Brominating Agents and Conditions

| Reagent | Conditions | Selectivity |

|---|---|---|

| Br₂/Lewis Acid | Inert solvent | Dependent on substrate and catalyst |

| N-Bromosuccinimide (NBS) | H₂SO₄ | Good for deactivated rings |

The introduction of fluorine atoms into organic molecules often imparts unique properties, and electrophilic fluorinating agents have become indispensable tools for this purpose. wikipedia.org Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) are widely used for the direct fluorination of aromatic compounds. wikipedia.orgrsc.orgworldscientific.combeilstein-journals.org

Selectfluor is known for its effectiveness in fluorinating a variety of aromatic compounds under mild conditions, often in the presence of a strong acid like trifluoromethanesulfonic acid. worldscientific.com NFSI is another powerful electrophilic fluorinating agent that can be used for the regioselective fluorination of electron-rich aromatic systems and heterocyclic compounds. beilstein-journals.orgacs.orgresearchgate.netbeilstein-journals.org The choice of fluorinating agent and reaction conditions can be tailored to achieve the desired regioselectivity, which is governed by the electronic nature of the aromatic substrate. In the synthesis of this compound, a potential route could involve the fluorination of a 4-bromo-substituted benzene derivative.

Table 2: Common Electrophilic Fluorinating Agents

| Reagent | Key Features |

|---|---|

| Selectfluor | Versatile, effective for a wide range of aromatics |

Advanced Synthetic Approaches for Analog Development

The development of analogs of this compound is crucial for structure-activity relationship (SAR) studies and the optimization of molecular properties. Advanced synthetic methodologies that allow for the late-stage modification of the core structure are highly valuable in this context.

Modifying the Sulfonamide Functional Group

The sulfonamide group is not merely a stable functional moiety; it can also serve as a handle for further chemical transformations, enabling the synthesis of a diverse range of analogs. acs.orgnih.govresearchgate.netajchem-b.com Recent advances have demonstrated that the sulfonamide group can be a versatile directing group for C-H functionalization reactions, allowing for the introduction of various substituents at specific positions on the aromatic ring. acs.org

Furthermore, the sulfonamide itself can be modified. For instance, N-alkylation or N-arylation of the sulfonamide nitrogen can be achieved to introduce different substituents. thieme-connect.com More complex transformations can convert the sulfonamide into other functional groups, providing access to a broader chemical space. Photocatalytic methods have emerged that allow for the conversion of sulfonamides into sulfonyl radical intermediates, which can then participate in a variety of carbon-sulfur bond-forming reactions. nih.gov Additionally, methods have been developed for the enantioselective modification of sulfonamides using carbene organocatalysis, which is particularly relevant for the synthesis of chiral drug candidates. rsc.org These advanced strategies for modifying the sulfonamide functional group are instrumental in the development of novel analogs of this compound.

Table 3: Strategies for Sulfonamide Modification

| Approach | Transformation |

|---|---|

| C-H Functionalization | Introduction of alkyl, aryl, or other groups on the aromatic ring |

| N-Substitution | Alkylation or arylation of the sulfonamide nitrogen |

| Radical Chemistry | Generation of sulfonyl radicals for C-S bond formation |

Substitution Reactions on the Phenyl Ring

The bromine atom on the phenyl ring of this compound serves as a key handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of a wide array of substituents onto the aromatic core.

Palladium-Catalyzed Cyanation: The transformation of the aryl bromide to a nitrile group can be achieved through palladium-catalyzed cyanation. This reaction typically employs a palladium catalyst, such as palladium(II) acetate or a palladacycle, and a cyanide source. A notable advantage is the use of non-toxic cyanide sources like potassium ferrocyanide (K4[Fe(CN)6]), which enhances the safety and practicality of the procedure. The reaction is generally conducted in a polar aprotic solvent like dimethylacetamide (DMAC) at elevated temperatures. A ligand-free approach has been shown to be effective for the cyanation of various aryl bromides, offering high turnover numbers and good to excellent yields.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Copper-free versions of the Sonogashira coupling, also known as Heck alkynylation, have been developed to avoid issues associated with the use of copper. The optimization of reaction conditions, such as solvent, temperature, and catalyst system, is crucial for achieving high conversion rates, especially with substrates bearing electron-withdrawing groups.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds by reacting the aryl bromide with an organoboron species, such as a boronic acid or ester. This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. The choice of catalyst, ligands, base, and solvent system can be tailored to the specific substrates to achieve high yields. For fluorinated aryl bromides, heterogeneous catalysts based on palladium nanoparticles supported on materials like COOH-modified graphene have demonstrated excellent versatility and good conversion rates.

The following table summarizes potential substitution reactions on the phenyl ring of this compound.

| Reaction Type | Reagents and Conditions | Potential Product |

| Palladium-Catalyzed Cyanation | Pd(OAc)₂, K₄[Fe(CN)₆], DMAC, 120 °C | 4-Cyano-3-fluorobenzenesulfonamide |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Terminal Alkyne, Et₃N, Toluene, r.t. | 4-Alkynyl-3-fluorobenzenesulfonamide |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Arylboronic acid, Na₂CO₃, Toluene/EtOH/H₂O, reflux | 4-Aryl-3-fluorobenzenesulfonamide |

Preparation of N-Substituted this compound Derivatives

The sulfonamide group (-SO₂NH₂) of this compound is another key site for chemical modification, allowing for the synthesis of a wide range of N-substituted derivatives. These transformations typically involve N-alkylation or N-arylation reactions.

N-Alkylation: The hydrogen atoms of the sulfonamide nitrogen can be substituted with alkyl groups through N-alkylation reactions. This transformation is generally achieved by treating the sulfonamide with an alkyl halide or sulfonate in the presence of a base. The choice of base and solvent is critical to the success of the reaction, with common systems including sodium hydride in a polar aprotic solvent like tetrahydrofuran (THF). The reactivity of the alkylating agent is also a key factor, with activated alkyl halides and primary alkyl iodides generally providing good yields.

N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen is typically accomplished through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction involves the coupling of the sulfonamide with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The development of various generations of catalyst systems has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and sulfonamides with diverse aryl partners under increasingly mild conditions. Copper-catalyzed N-arylation reactions also provide an alternative route to these derivatives.

The table below outlines general methods for the preparation of N-substituted this compound derivatives.

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Alkylation | Alkyl halide, NaH, THF | N-Alkyl-4-bromo-3-fluorobenzenesulfonamide |

| N-Arylation (Buchwald-Hartwig) | Aryl bromide, Pd₂(dba)₃, phosphine ligand, base, toluene | N-Aryl-4-bromo-3-fluorobenzenesulfonamide |

Optimization of Reaction Conditions and Process Efficiency

The efficiency and practicality of the synthetic methodologies described above are highly dependent on the optimization of reaction conditions. Key areas of focus include the development of effective catalytic systems and the application of advanced reactor technologies.

The success of cross-coupling reactions involving this compound is intrinsically linked to the performance of the catalytic system. For Suzuki-Miyaura reactions, palladium catalysts are most widely used. The active catalyst is typically formed in situ from a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand. Electron-rich and sterically bulky phosphine ligands are often employed to enhance the reactivity and stability of the catalyst. The choice of base is also crucial, as it participates in the transmetalation step. For halogenation reactions, particularly bromination, reagents like N-bromosuccinimide (NBS) are commonly used, and the reactivity can be enhanced through the use of catalytic additives that activate the bromine source.

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, enhanced reaction kinetics, and greater scalability. rsc.orgspringernature.com The synthesis of sulfonamides has been successfully demonstrated in continuous flow systems. springernature.com These systems typically involve pumping solutions of the reactants through a heated reactor coil, allowing for precise control over reaction parameters such as temperature and residence time. springernature.com

For the synthesis of derivatives of this compound, a continuous flow setup could be employed for both the initial sulfonamide formation and subsequent derivatization reactions. For instance, the reaction of a sulfonyl chloride with an amine can be performed in a single reactor coil with an in-line quench to afford the sulfonamide product. springernature.com This approach minimizes the handling of hazardous reagents and allows for rapid optimization of reaction conditions.

Furthermore, automated synthesis platforms integrated with continuous flow reactors can be utilized for the rapid generation of libraries of N-substituted sulfonamide derivatives. These systems can perform multi-step syntheses in a fully automated fashion, enabling the efficient exploration of a wide range of building blocks. While specific applications to this compound are not extensively documented, the principles of continuous flow and automated synthesis are directly applicable to the production of its derivatives, offering a pathway to more efficient and scalable manufacturing processes.

Structure Activity Relationship Sar and Computational Investigations of 4 Bromo 3 Fluorobenzenesulfonamide Analogs

Ligand Design and Structure-Activity Relationship (SAR) Studies

SAR studies for benzenesulfonamide (B165840) analogs systematically modify the chemical structure to observe the resulting changes in biological activity. This process helps to identify the key chemical motifs and substituents responsible for target binding and efficacy.

| Analog | Substituent at Phenyl Ring | Observed Effect on Activity |

|---|---|---|

| Analog A | Electron-donating group (e.g., -OCH3) | May decrease acidity of sulfonamide proton, potentially altering binding affinity. |

| Analog B | Electron-withdrawing group (e.g., -NO2) | Increases acidity of sulfonamide proton, which can enhance interactions with specific targets. researchgate.net |

| Analog C | Bulky hydrophobic group | Can enhance binding through hydrophobic interactions if the binding pocket accommodates the size. nih.gov |

| Analog D | Small polar group | May form additional hydrogen bonds, increasing binding affinity. |

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore in many biologically active molecules, often acting as a key binding motif. nih.gov In many instances, particularly in metalloenzymes like carbonic anhydrases, the sulfonamide moiety serves as a zinc-binding group (ZBG). nih.gov The nitrogen atom of the sulfonamide can coordinate with the zinc ion present in the active site, anchoring the inhibitor. The oxygen atoms of the sulfonamide group are also crucial, as they frequently participate in hydrogen bonding with amino acid residues within the binding pocket, further stabilizing the ligand-protein complex. acs.org

The flexibility and geometry of the linker connecting the benzenesulfonamide core to other parts of the molecule can also significantly impact activity. A linker with rotational freedom may allow the molecule to adopt an optimal conformation for binding. nih.gov Conversely, a more rigid linker can lock the molecule into a favorable (or unfavorable) conformation. The choice of linker can therefore influence both the potency and selectivity of the inhibitor. nih.govtandfonline.com

The presence, type, and position of halogen atoms on the phenyl ring can profoundly affect the binding affinity of benzenesulfonamide analogs. Halogens can influence the electronic properties of the ring and participate in specific non-covalent interactions, such as halogen bonding.

Molecular Docking and Dynamics Simulations

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for studying ligand-protein interactions at an atomic level. These methods complement experimental SAR studies by providing detailed structural and energetic information about the binding process.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov By sampling a large number of possible conformations and orientations of the ligand within the protein's active site, docking algorithms can identify the most stable binding mode, often quantified by a docking score or an estimated binding energy. nih.govacs.org This allows researchers to visualize how analogs of 4-bromo-3-fluorobenzenesulfonamide might fit into a binding pocket and to predict their relative binding affinities. nih.gov These predictions can guide the synthesis of new derivatives with improved potency. nih.gov

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | Hypothetical Kinase A | -8.5 | Lys72, Asp184 |

| 4-Chlorobenzenesulfonamide | Hypothetical Kinase A | -7.9 | Lys72, Asp184 |

| Benzenesulfonamide | Hypothetical Kinase A | -6.8 | Asp184 |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations serve as a powerful tool in the study of molecular systems, providing deep insights into the electronic structure and physicochemical properties of compounds like this compound and its analogs. Density Functional Theory (DFT) is a frequently employed computational method for the theoretical simulation of a compound's electronic structure. nih.gov These computational approaches allow for the detailed investigation of molecular geometries, conformational stability, non-covalent interactions, and chemical reactivity, which are critical for understanding structure-activity relationships.

Investigation of Molecular Conformation and Stability

The three-dimensional arrangement of a molecule is fundamental to its interaction with biological targets. Quantum chemical calculations, particularly geometry optimization, are used to determine the most stable conformation of a molecule by finding the minimum energy state on its potential energy surface.

For sulfonamide derivatives, the conformation is often characterized by the torsion angles involving the sulfonyl group and the adjacent aromatic rings. For instance, in the related compound 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide, the molecule is described as U-shaped, with a central C—S—N—C torsion angle of 68.4 (3)° and a dihedral angle between the benzene (B151609) rings of 41.17 (19)°. researchgate.net Another analog, 4-Bromo-N-cyclohexylbenzenesulfonamide, adopts an L-shaped conformation, quantified by a C1–S1–N1–C7 torsion angle of -77.8 (3)°. researchgate.net These studies show that the conformational preference in sulfonamides is influenced by the nature of the substituents, which in turn dictates the potential for intra- and intermolecular interactions.

Computational studies on various sulfonamide derivatives have successfully calculated geometric parameters that closely match experimental values. mdpi.com Key parameters such as bond lengths and bond angles within the sulfonamide group (O=S=O, S-N, S-C) are determined to predict the molecule's spatial arrangement. The stability of a particular conformation is not only determined by steric factors but also by subtle electronic effects and weak intramolecular interactions, such as C-H···O contacts, which can stabilize a specific geometry. researchgate.net

Table 1: Representative Calculated Geometric Parameters for Sulfonamide Analogs Note: This table contains representative data from computational studies on analogous sulfonamide structures to illustrate typical values. Specific values for this compound would require a dedicated computational study.

| Parameter | Typical Calculated Value Range |

| S=O Bond Length | 1.42 - 1.45 Å |

| S-N Bond Length | 1.63 - 1.68 Å |

| S-C (Aryl) Bond Length | 1.76 - 1.80 Å |

| O=S=O Bond Angle | 120° - 123° |

| C-S-N Bond Angle | 105° - 109° |

Analysis of Non-Covalent Interactions, Including Halogen Bonding

Non-covalent interactions are crucial in molecular recognition, crystal engineering, and the binding of ligands to biological macromolecules. wikipedia.orgnih.gov These interactions, though weaker than covalent bonds, collectively play a dominant role in determining the structure and function of molecular systems. taylorandfrancis.com Computational methods can map and analyze these complex interactions, which include hydrogen bonds, van der Waals forces, and halogen bonds. nih.gov

Hydrogen Bonding: In sulfonamides, the N-H group is a potent hydrogen bond donor, while the sulfonyl oxygens are effective acceptors. researchgate.net Crystal structure analyses of related compounds reveal that strong N—H⋯O hydrogen bonds are a common feature, often leading to the formation of infinite chains or other supramolecular architectures in the solid state. researchgate.netresearchgate.net

Reactivity Descriptors and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe and predict chemical reactivity. wikipedia.orgnih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. nih.govtaylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive. rsc.org Computational methods, particularly DFT, are used to calculate the energies of these frontier orbitals and other related reactivity descriptors. nih.gov

Global reactivity descriptors derived from the energies of the frontier orbitals provide quantitative measures of chemical reactivity. These include:

Electron Affinity (A): A = -ELUMO

Ionization Potential (I): I = -EHOMO

Chemical Hardness (η): η = (I - A) / 2

Electronic Chemical Potential (μ): μ = -(I + A) / 2

Electrophilicity Index (ω): ω = μ² / 2η

These descriptors help in comparing the reactivity of different analogs within a series of compounds. For example, studies on sulfonamide derivatives have shown that substitutions on the aromatic ring can significantly alter the HOMO-LUMO gap and, consequently, the molecule's reactivity profile. rsc.org The distribution of the HOMO and LUMO isosurfaces across the molecule also provides insight into the regions most susceptible to electrophilic and nucleophilic attack, respectively. mdpi.comresearchgate.net

Table 2: Representative Quantum Chemical Reactivity Descriptors for Sulfonamide Analogs Note: This table presents typical calculated values for analogous sulfonamide structures to illustrate the application of FMO theory. Specific values for this compound would require a dedicated computational study.

| Descriptor | Typical Calculated Value Range (eV) | Interpretation |

| EHOMO | -6.2 to -7.0 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -3.5 to -3.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 2.6 to 3.2 eV | Correlates with chemical reactivity and kinetic stability. A smaller gap indicates higher reactivity. nih.govrsc.org |

Mechanistic Insights into the Biological Action of 4 Bromo 3 Fluorobenzenesulfonamide and Its Derivatives

Mechanisms of Enzyme Inhibition

The sulfonamide group is a powerful pharmacophore, a key structural component responsible for the biological activity of these molecules. Its ability to mimic or compete with natural substrates for enzyme active sites is a recurring theme in its mechanism of action.

Competitive Antagonism of p-Aminobenzoic Acid (PABA) in Folic Acid Synthesis

The classic antibacterial action of sulfonamides is rooted in their structural similarity to p-Aminobenzoic Acid (PABA). nih.gov Bacteria, unlike mammals, cannot absorb folic acid from their environment and must synthesize it de novo. wikipedia.orgwikipedia.org A crucial step in this process is the conversion of PABA to dihydropteroate (B1496061), a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS). wikipedia.orgwikipedia.org

Sulfonamides, including 4-Bromo-3-fluorobenzenesulfonamide, act as competitive inhibitors in this pathway. nih.govwikipedia.org Their structure allows them to bind to the active site of DHPS, effectively blocking PABA from entering. This competitive antagonism halts the synthesis of dihydropteroate and, consequently, folic acid. Since folic acid is essential for the synthesis of nucleic acids (DNA and RNA), its absence prevents bacterial cells from dividing, leading to a bacteriostatic effect. wikipedia.org This mechanism's selective toxicity is a cornerstone of sulfonamide antibiotic therapy, as human cells lack the DHPS enzyme and instead obtain folate from their diet. wikipedia.org

Inhibition of Carbonic Anhydrases

Beyond their antibacterial properties, benzenesulfonamides are renowned as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-dependent metalloenzymes. nih.gov These enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This reaction is fundamental to numerous physiological processes, making CA inhibitors relevant for treating a range of conditions.

The inhibitory mechanism involves the sulfonamide group (—SO₂NH₂) coordinating directly to the Zn²⁺ ion located in the enzyme's active site. This binding displaces or prevents the binding of the natural substrates, thereby blocking the enzyme's catalytic activity. NMR studies on related compounds like 4-fluorobenzenesulfonamide (B1215347) have shown that the inhibitor binds as an anion at the active site. nih.gov Derivatives of this compound have been specifically developed as CA inhibitors. This inhibition is particularly useful in treating ocular conditions like glaucoma, where reducing CA activity in the ciliary body decreases the production of aqueous humor and lowers intraocular pressure. Furthermore, CAs are implicated in inflammatory conditions and certain cancers, expanding the therapeutic rationale for their inhibition. nih.gov Some research has focused on targeting bacterial β-CAs, which are vital for pathogen metabolism and cell wall synthesis, presenting a novel antibacterial strategy. nih.govunifi.it

Table 1: Inhibition of Pathogenic Bacterial Carbonic Anhydrases by Representative Sulfonamides

| Compound | Target Enzyme | Organism | Inhibition Constant (Kᵢ) (µM) |

|---|---|---|---|

| Acetazolamide | α-NgCA | N. gonorrhoeae | 0.458 |

| Metanilamide | α-NgCA | N. gonorrhoeae | 0.512 |

| Sulfanilamide | α-EfCA | E. faecium | 0.783 |

| Acetazolamide | γ-EfCA | E. faecium | 0.098 |

Data sourced from a study on monothiocarbamates and includes data on reference sulfonamide inhibitors. This table is representative of sulfonamide activity against bacterial CAs. unifi.it

Modulation of Bacterial Dihydropteroate Synthases

As detailed in section 4.1.1, the primary antibacterial mechanism for the sulfonamide class is the modulation of dihydropteroate synthase (DHPS). wikipedia.orgwikipedia.org By acting as a competitive inhibitor of PABA, this compound and its derivatives can effectively shut down the folate synthesis pathway in susceptible microorganisms. nih.govwikipedia.org The effectiveness of this inhibition is directly proportional to the drug's ability to compete with PABA for the enzyme's active site. nih.gov The increasing prevalence of antibiotic resistance, often through mutations in the DHPS enzyme that reduce sulfonamide binding affinity, has spurred research into novel inhibitors that may bind differently. Some studies have identified allosteric inhibitory sites on DHPS—sites other than the active site—that could be targeted to overcome resistance. nih.gov

Specific Enzyme Inhibition in Inflammatory Pathways

The utility of this compound extends to its use as a scaffold for developing inhibitors of key enzymes in mammalian inflammatory pathways. Two significant targets that have been identified are Autotaxin (ATX) and Mitogen-activated protein kinase kinase 4 (MKK4).

Autotaxin (ATX): ATX is a secreted enzyme that converts lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA), a potent lipid signaling molecule that mediates a wide range of cellular processes, including those involved in inflammation, fibrosis, and cancer. nih.govmdpi.com Elevated ATX levels are associated with more aggressive tumors and chronic inflammation. nih.gov Derivatives of this compound have been developed as dual inhibitors of both ATX and Carbonic Anhydrase, aiming to tackle inflammation through multiple pathways. nih.gov By inhibiting the catalytic activity of ATX, these compounds block the production of pro-inflammatory LPA. nih.gov

Mitogen-activated protein kinase kinase 4 (MKK4): MKK4 is a central kinase in stress-activated protein kinase (SAPK) signaling pathways. nih.gov These pathways are activated by cellular stress and inflammatory cytokines, playing a key role in regulating inflammation, apoptosis (programmed cell death), and regeneration. nih.gov this compound has been used as a starting material in the synthesis of potent and selective MKK4 inhibitors. nih.govnih.gov By inhibiting MKK4, these derivative compounds can prevent the downstream signaling that contributes to inflammatory damage and can promote tissue regeneration, for example, in the liver. nih.govnih.gov

Molecular Target Identification and Validation

The therapeutic potential of any compound relies on identifying and validating its molecular targets. For this compound and its derivatives, several key proteins have been confirmed as direct interaction partners.

Interaction with Specific Receptors and Proteins

The biological effects of this chemical family are a direct result of high-affinity interactions with specific protein targets. The primary validated targets include:

Carbonic Anhydrases (CAs): The interaction is well-characterized. The deprotonated sulfonamide anion forms a stable coordinate bond with the catalytic Zn²⁺ ion in the enzyme's active site, supported by additional hydrogen bonds with nearby amino acid residues, effectively inhibiting the enzyme.

Autotaxin (ATX): The development of ATX inhibitors has led to a detailed understanding of their binding modes. These inhibitors typically occupy a hydrophobic pocket and a connecting tunnel within the enzyme. The interaction often involves an acidic head group on the inhibitor forming bonds with key residues in the active site, while a lipophilic tail occupies the hydrophobic regions, preventing the natural substrate, LPC, from binding and being converted to LPA. mdpi.com

Mitogen-activated protein kinase kinase 4 (MKK4): As a kinase, MKK4's function is to phosphorylate other proteins. Inhibitors derived from this compound are designed to bind to the ATP-binding pocket of the MKK4 kinase domain. nih.gov This binding prevents ATP from accessing the site, thereby inhibiting the kinase's ability to activate its downstream targets and blocking the propagation of the stress-activated signal. nih.gov

Table 2: Validated Molecular Targets and Modulated Pathways

| Molecular Target | Protein Class | Primary Modulated Pathway |

|---|---|---|

| Dihydropteroate Synthase (DHPS) | Transferase | Bacterial Folic Acid Synthesis |

| Carbonic Anhydrase (CA) | Lyase | pH Regulation, Ion Transport, Fluid Secretion |

| Autotaxin (ATX) | Phosphodiesterase | Lysophosphatidic Acid (LPA) Signaling |

| Mitogen-activated protein kinase kinase 4 (MKK4) | Kinase | Stress-Activated Protein Kinase (SAPK) Signaling |

Analysis of Binding Specificity and Selectivity

The binding specificity and selectivity of a compound are crucial determinants of its therapeutic action and potential. For the sulfonamide class, to which this compound belongs, the primary basis for its antibacterial selectivity is a key metabolic difference between bacterial and mammalian cells. Bacteria that are sensitive to sulfonamides must synthesize their own folic acid, as they cannot utilize pre-formed folate from their environment. wikipedia.org A critical enzyme in this bacterial pathway is dihydropteroate synthetase (DHPS). nih.gov Sulfonamides act as competitive inhibitors of DHPS due to their structural similarity to the enzyme's natural substrate, para-aminobenzoic acid (PABA). youtube.com This mimicry allows them to bind to the enzyme's active site, blocking the synthesis of dihydrofolic acid, a precursor to DNA. wikipedia.orgnih.gov

Conversely, mammalian cells lack the DHPS enzyme and instead obtain folic acid (Vitamin B9) from their diet, making them insensitive to this specific mechanism of action. wikipedia.orgyoutube.com This targeted inhibition of a metabolic pathway unique to bacteria is the foundation of the sulfonamide class's selective toxicity.

Beyond this primary antibacterial target, the sulfonamide functional group is recognized for its versatility in drug design, enabling it to target a wide spectrum of proteins. nih.gov Derivatives have been developed to act as inhibitors of various other enzymes, including carbonic anhydrases, protein tyrosine kinases, and matrix metalloproteinases. nih.gov The specific substitutions on the benzene (B151609) ring and the sulfonamide nitrogen are critical in determining which protein a particular derivative will bind to and with what affinity, thereby defining its specificity and selectivity profile.

Cellular and Molecular Pathway Modulation

The biological effects of this compound and its chemical relatives are exerted through the modulation of fundamental cellular and molecular pathways. These interactions can disrupt essential microbial processes or alter signaling cascades within host cells, leading to a range of pharmacological activities.

The archetypal mechanism of action for sulfonamide antibiotics is the disruption of the folic acid synthesis pathway, which is essential for bacterial DNA production. nih.gov Folic acid is a vital metabolite required for the synthesis of purines and thymidylate, which are the building blocks of DNA, as well as several amino acids. wikipedia.orgyoutube.com

The process is initiated by the structural resemblance between sulfonamides and PABA. youtube.com This similarity allows the sulfonamide molecule to act as a competitive antagonist at the active site of the DHPS enzyme. nih.gov By binding to DHPS, the sulfonamide prevents the normal condensation reaction between PABA and dihydropteridine diphosphate. youtube.com This enzymatic blockade halts the production of dihydrofolic acid (dihydrofolate) and, consequently, its reduced form, tetrahydrofolic acid (tetrahydrofolate). nih.govyoutube.com The depletion of the tetrahydrofolate pool directly inhibits the synthesis of the necessary precursors for DNA replication, leading to a bacteriostatic effect where bacterial growth and cell division are arrested. wikipedia.orgnih.gov

The sulfonamide structure is a versatile scaffold that has been incorporated into inhibitors targeting key enzymes in cellular signaling, such as protein tyrosine kinases (PTKs). nih.gov PTKs are a large family of enzymes that play critical roles in regulating cell growth, differentiation, and proliferation. nih.govnih.gov Dysregulation of PTK activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. nih.govmdpi.com

Research into sulfonamide derivatives has demonstrated their potential as PTK inhibitors. For instance, certain purine-based sulfonamides have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a serine-threonine kinase crucial for cell cycle regulation. nih.gov In one study, a derivative demonstrated significant inhibitory activity against CDK2. nih.gov Similarly, other studies have identified sulfonamide-containing molecules like SU11652 as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia. nih.gov The inhibitory concentrations (IC₅₀) from these studies highlight the potency of such derivatives.

| Compound | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| O(6)-cyclohexylmethoxy-2-(3'-sulfamoylanilino)purine | CDK2 | 0.21 µM | nih.gov |

| SU11652 | FLT3 (Wild Type) | 1.5 nM | nih.gov |

| SU11652 | FLT3 (D835Y Mutant) | 16 nM | nih.gov |

Furthermore, structures incorporating a (bromophenyl)amino group, similar to the core of this compound, have been found in potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. acs.org These findings underscore the potential for benzenesulfonamide (B165840) derivatives to be developed as modulators of critical cellular signaling pathways.

Beyond direct enzyme inhibition, certain sulfonamide derivatives can modulate cellular function by altering gene transcription. A key target in this regard is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that acts as a transcription factor. nih.govnih.gov PPARγ is a master regulator of adipogenesis, lipid metabolism, and inflammatory responses. nih.govnih.gov

The activation of PPARγ has been shown to polarize macrophages towards an anti-inflammatory M2 phenotype and is the molecular target for the thiazolidinedione class of drugs. nih.gov Studies have identified novel indole (B1671886) sulfonamide derivatives that can activate all three PPAR isoforms (α, γ, and δ). nih.gov A systematic optimization of this class of compounds led to the discovery of lanifibranor, a balanced pan-PPAR agonist. nih.gov The ability of such compounds to activate PPARs demonstrates a mechanism by which sulfonamide-based molecules can regulate gene expression related to metabolism and inflammation. nih.govgoogle.com

| Compound | Target | EC₅₀ (nM) | Maximal Activation (%) | Reference |

|---|---|---|---|---|

| Lanifibranor (IVA337) | hPPARα | 47 | 96 | nih.gov |

| hPPARγ | 1100 | 80 | ||

| hPPARδ | 1600 | 85 |

The activation of PPARγ by specific ligands can influence the expression of numerous genes, leading to broad physiological effects. nih.gov This mode of action highlights a sophisticated level of cellular control achievable by molecules containing the sulfonamide pharmacophore.

Pharmacological and Biological Applications of 4 Bromo 3 Fluorobenzenesulfonamide and Its Analogs

Antimicrobial and Antibacterial Activities

Benzenesulfonamide (B165840) derivatives are a well-established class of compounds with a long history of use as antimicrobial agents. The introduction of halogen atoms, such as bromine and fluorine, into the benzene (B151609) ring can significantly influence their biological activity.

Inhibition of Bacterial Growth and Replication

Analogs of 4-bromo-3-fluorobenzenesulfonamide have demonstrated the ability to inhibit bacterial growth. For instance, a series of (E)-N-(4-substitutedbenzylidene)-4-fluorobenzenesulfonamides, which share the fluorobenzenesulfonamide core, have been synthesized and evaluated for their antibacterial properties. These compounds have shown potent to moderate activity against various bacterial strains. The mechanism of action for sulfonamides generally involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. Folic acid is essential for the synthesis of nucleic acids and amino acids, and its inhibition ultimately halts bacterial growth and replication.

Efficacy Against Specific Pathogenic Strains

Research into benzenesulfonamide analogs has revealed efficacy against a range of pathogenic bacteria. In one study, Schiff base analogues of 4-fluorobenzenesulfonamide (B1215347), particularly those with 4-chloro and 4-bromo phenyl groups, showed potent activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, and significant activity against Bacillus subtilis worldnewsnaturalsciences.com. Another study on new benzenesulfonamide derivatives bearing carboxamide functionality demonstrated that different analogs were potent against E. coli, S. aureus, P. aeruginosa, Salmonella typhi, and Bacillus subtilis frontiersin.org. Furthermore, 5-bromo-N-alkylthiophene-2-sulfonamides have shown antibacterial efficacy against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147 nih.gov.

Table 1: Antibacterial Activity of Selected Benzenesulfonamide Analogs

| Compound/Analog Type | Pathogenic Strain(s) | Observed Effect |

|---|---|---|

| (E)-N-(4-chlorobenzylidene)-4-fluorobenzenesulfonamide | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Potent Activity |

| (E)-N-(4-bromobenzylidene)-4-fluorobenzenesulfonamide | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Potent Activity |

| Benzenesulfonamide-carboxamide derivative (4d) | Escherichia coli | Most Potent in Series (MIC 6.72 mg/mL) frontiersin.org |

| Benzenesulfonamide-carboxamide derivative (4h) | Staphylococcus aureus | Most Active in Series (MIC 6.63 mg/mL) frontiersin.org |

Note: The data presented is for analogs of this compound, as direct studies on this specific compound were not found.

Antineoplastic and Anticancer Research

The sulfonamide scaffold is a key feature in several anticancer drugs, and various benzenesulfonamide analogs have been investigated for their potential as antineoplastic agents.

Investigated Therapeutic Uses in Drug Development

Benzenesulfonamide analogs have been identified as promising candidates in cancer therapy, primarily as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes are involved in pH regulation in tumor microenvironments, and their inhibition can disrupt cancer cell survival and proliferation. Novel anthraquinone-based benzenesulfonamide derivatives have been synthesized and shown to be potent inhibitors of human carbonic anhydrases with antitumor activity mdpi.com. Similarly, other studies have focused on developing benzenesulfonamide derivatives as selective inhibitors of tumor-associated CA isoforms nih.govnih.gov.

Studies on Antimitotic Properties

Certain benzenesulfonamide derivatives have been shown to possess antimitotic properties, interfering with the cell division process. A study on substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs) demonstrated that these compounds exhibit antiproliferative activities at the nanomolar level against numerous cancer cell lines. They were found to block cell cycle progression in the G2/M phase, leading to disruption of the cytoskeleton nih.gov. This suggests that benzenesulfonamide analogs can target microtubule dynamics, a validated strategy in cancer chemotherapy.

Table 2: Anticancer Activity of Selected Benzenesulfonamide Analogs

| Compound/Analog Type | Cancer Cell Line(s) / Target | Observed Effect |

|---|---|---|

| Anthraquinone-based benzenesulfonamide (5c) | MDA-MB-231, MCF-7, HepG2 | Moderate anti-proliferative activity mdpi.com |

| Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide (PIB-SA) | Various cancer cell lines | Nanomolar antiproliferative activity, G2/M phase arrest nih.gov |

Note: The data presented is for analogs of this compound, as direct studies on this specific compound were not found.

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory potential of benzenesulfonamide derivatives has also been an area of active research. Certain analogs have shown the ability to modulate inflammatory pathways. A study on new benzenesulphonamide derivatives with carboxamide functionality revealed significant in vivo anti-inflammatory activity, with some compounds showing a high percentage of inhibition of carrageenan-induced rat-paw edema frontiersin.org. While specific studies on the immunomodulatory effects of this compound or its close analogs are scarce, the broader class of sulfonamides has been associated with immunomodulatory properties, although this is a complex area requiring further investigation.

Inhibition of Inflammatory Responses

While direct studies on this compound are limited, research on analogous brominated phenolic compounds demonstrates significant anti-inflammatory potential. For instance, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), a natural bromophenol compound isolated from red algae, has been shown to alleviate inflammatory responses in various models. In a mouse model of atopic dermatitis, BDB treatment suppressed the development of symptoms, as evidenced by reduced serum immunoglobulin E (IgE) levels, decreased lymph node size, and less ear edema. nih.govnih.gov Furthermore, BDB was found to inhibit the infiltration of inflammatory cells. nih.gov

At a molecular level, BDB exerts its anti-inflammatory effects by targeting key signaling pathways. In murine macrophage cell lines, it dose-dependently suppressed the production of the proinflammatory cytokine interleukin-6 (IL-6). nih.gov This suppression is associated with the inhibition of the phosphorylation of critical signaling molecules involved in inflammation, including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 1 (STAT1). nih.gov The modulation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor involved in regulating inflammation, also represents a key mechanism for anti-inflammatory action. nih.gov Natural and synthetic compounds that activate PPAR-γ can help mitigate inflammatory conditions. nih.gov

Table 1: Effects of BDB on Inflammatory Markers in an Atopic Dermatitis Mouse Model

| Marker | Observation | Reference |

| Serum IgE Levels | Reduced | nih.govnih.gov |

| Lymph Node Size | Reduced thickness and length | nih.gov |

| Ear Edema | Reduced | nih.gov |

| Inflammatory Cell Infiltration | Decreased in ear tissue | nih.gov |

| Proinflammatory Cytokines | Suppressed production of IL-6 | nih.gov |

| Signaling Pathways | Inhibited phosphorylation of NF-κB and STAT1 | nih.gov |

Immunological Applications

The immunological applications of benzenesulfonamide analogs are closely linked to their anti-inflammatory properties. The ability of compounds like 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) to reduce serum IgE levels is significant, as IgE is a key mediator in allergic and hypersensitivity reactions. nih.govnih.gov Research has also indicated that BDB may modulate the immune response by influencing T-cell activity. Specifically, it has been shown to promote the generation of CD4+Foxp3+ regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and suppressing excessive inflammatory responses. nih.gov

By augmenting the function of M2 macrophages, which have anti-inflammatory roles and contribute to Treg differentiation, BDB can effectively protect against allergic contact dermatitis in animal models. nih.gov This suggests that such compounds could be promising therapeutic agents for inflammatory skin diseases by modulating the underlying immune system dysregulation. nih.gov

Other Emerging Therapeutic Areas

Beyond inflammation and immunology, the structural motif of this compound is found in molecules being investigated for a variety of other therapeutic purposes.

Antifungal Applications

The arylsulfonamide chemical structure has been a basis for the development of novel antifungal agents. Studies have demonstrated the antifungal activity of various arylsulfonamide derivatives against several species of Candida, a common cause of fungal infections in humans. nih.gov For example, compounds such as N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide have shown fungistatic activity against strains of C. albicans, C. parapsilosis, and C. glabrata. nih.gov Further chemical modifications of these initial "hit compounds" have led to the synthesis of derivatives, like amine salts, which exhibit fungicidal effects, particularly against Candida glabrata. nih.gov

Another related compound, 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone, also displayed promising anti-Candida activity, with minimum inhibitory concentrations (MIC) against some clinical C. albicans strains ranging from 0.00195 to 0.0078 μg/mL. frontiersin.org

Table 2: Antifungal Activity of a Sulfonamide Analog

| Compound Class | Activity | Target Organism Example | Reference |

| Arylsulfonamide | Fungistatic / Fungicidal | Candida spp. | nih.gov |

| 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone | Anti-Candida | C. albicans, C. glabrata | frontiersin.org |

Investigation as Anthrax Lethal Factor Inhibitors

This compound is structurally related to compounds that have been investigated as inhibitors of anthrax lethal factor (LF). LF is a zinc-dependent metalloprotease and a critical virulence factor of Bacillus anthracis, the bacterium that causes anthrax. nih.govnih.govuniprot.org By cleaving specific kinases within host cells, LF disrupts signaling pathways, leading to cell death and contributing to the lethality of the infection. nih.govuniprot.orgproteopedia.org

The development of small-molecule LF inhibitors is a key strategy for creating "anti-toxin" therapeutics that can be used alongside antibiotics. nih.gov Research has identified that hydroxamate-based inhibitors incorporating phenyl sulfonamide substituents can potently inhibit LF. nih.gov These sulfonamide groups are designed to interact with specific pockets (the S1' specificity pocket) in the enzyme's active site. nih.gov One such hydroxamate inhibitor demonstrated the ability to protect macrophages from the toxin in cell-based assays and provided 100% protection in a mouse toxemia model. nih.gov In animal models of B. anthracis infection, these inhibitors provided a significant survival advantage and, when combined with antibiotics like ciprofloxacin, offered complete protection. nih.govnih.gov

Potential for Antidiabetic Therapies via PPARγ Modulation

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a master regulator of adipogenesis and plays a critical role in glucose and lipid metabolism. nih.govnih.gov It is the molecular target for the thiazolidinedione class of antidiabetic drugs. Ligands that activate or modulate PPARγ can improve insulin sensitivity, making this receptor a significant target for the development of new treatments for type 2 diabetes and other metabolic syndromes. nih.gov

The benzenesulfonamide scaffold is a component of various molecules designed to interact with nuclear receptors. The discovery of novel PPARγ agonists and modulators is an active area of research, aiming to develop compounds that can provide the therapeutic benefits of PPARγ activation with fewer side effects. nih.gov Natural products and synthetic compounds are continuously being screened for their ability to modulate PPARγ, which influences a transcriptional cascade controlling genes essential for lipid accumulation and adipocyte differentiation. nih.govnih.gov

Implications in Tendon and Ligament Injury Treatment (for related compounds)

The treatment of tendon and ligament injuries, which are common in sports medicine, is challenging due to the tissue's poor healing capacity. nih.govresearchgate.net Regenerative medicine approaches often involve the use of biomaterials, such as scaffolds and hydrogels, to deliver regenerative factors like cells or growth factors directly to the injury site. nih.govnih.gov

While direct application of this compound in this area has not been reported, drug delivery is a key aspect of modern treatment strategies. Non-steroidal anti-inflammatory drugs (NSAIDs) are often used to manage pain and inflammation in the early stages of tendon injuries. nih.gov The development of advanced drug delivery systems, such as drug-releasing sutures or injectable hydrogels, allows for the localized and sustained release of therapeutic agents. nih.gov Given the anti-inflammatory potential of sulfonamide-related structures, there is a theoretical possibility for their inclusion in such delivery systems to modulate the local inflammatory environment during tendon and ligament healing.

Advanced Spectroscopic and Structural Characterization Techniques in Research on 4 Bromo 3 Fluorobenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural and quantitative analysis of 4-bromo-3-fluorobenzenesulfonamide.

Elucidation of Molecular Structure

NMR spectroscopy is a powerful tool for piecing together the molecular architecture of organic compounds. slideshare.net By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can deduce the precise arrangement of atoms within the this compound molecule.

The ¹H NMR spectrum provides information about the different types of protons and their neighboring atoms. For instance, the number of unique proton signals corresponds to the number of non-equivalent protons in the molecule. The splitting pattern of these signals, governed by the n+1 rule, reveals the number of adjacent protons. youtube.com

¹³C NMR spectroscopy, often coupled with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), helps in identifying the different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). youtube.com This information is crucial for confirming the carbon skeleton of the molecule.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is particularly informative. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, providing valuable data about its position on the aromatic ring relative to the bromine and sulfonamide groups. nih.govrsc.org The coupling between the fluorine nucleus and adjacent proton and carbon nuclei further refines the structural assignment.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing connectivity between atoms. COSY spectra reveal proton-proton couplings, while HSQC spectra correlate protons with their directly attached carbons. slideshare.net For more complex structural elucidation, especially in cases of hydrogen deficiency, advanced 2D NMR experiments that show long-range heteronuclear correlations are employed in conjunction with computer-assisted structure elucidation (CASE) methods. researchgate.net

The combination of these NMR techniques allows for an unambiguous determination of the molecular structure of this compound.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Splitting Pattern |

|---|---|---|

| ¹H | Aromatic protons: 6.8 - 8.0 | Multiplets |

| Amide protons: ~7.5 | Broad singlet | |

| ¹³C | Aromatic carbons: 110 - 160 | Doublets and singlets |

| ¹⁹F | -110 to -130 | Multiplet |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Conformational Analysis

While the primary structure of this compound is defined by its covalent bonds, the molecule can adopt different three-dimensional arrangements, or conformations. NMR spectroscopy, particularly through the analysis of nuclear Overhauser effects (NOEs) and coupling constants, can provide insights into the preferred conformation of the molecule in solution. nih.gov

For flexible molecules, NMR experiments can reveal the dynamics of conformational exchange. For instance, changes in temperature can influence the rate of rotation around single bonds, which can be observed as changes in the NMR spectrum. This analysis helps in understanding the molecule's flexibility and the energetic barriers between different conformations.

Quantitative Analysis in Reaction Monitoring and Mixture Characterization

Quantitative NMR (qNMR) is a reliable method for determining the concentration of a substance in a sample. rsc.orgdiva-portal.org The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal, allowing for accurate quantification without the need for identical standard compounds for calibration. diva-portal.org

In the context of this compound, qNMR can be used to:

Monitor the progress of a chemical reaction: By acquiring NMR spectra at different time points during a synthesis, the disappearance of starting materials and the appearance of this compound can be tracked. jhu.edursc.orgnih.gov This provides valuable kinetic data and helps in optimizing reaction conditions.

Determine the purity of a sample: qNMR can be used to quantify the amount of this compound in a sample and identify any impurities present.

Analyze complex mixtures: In instances where this compound is part of a mixture, qNMR can determine its concentration relative to other components. rsc.org ¹⁹F qNMR is particularly advantageous for fluorinated compounds as the large chemical shift range and the absence of background signals in most samples lead to high resolution and sensitivity. rsc.orgdiva-portal.org

Mass Spectrometry (MS) and Chromatography-Mass Spectrometry (LC-MS/UPLC-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight of this compound and for identifying related compounds in complex mixtures.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). au.dk This level of accuracy allows for the determination of the elemental composition of a molecule. For this compound (C₆H₅BrFNO₂S), HRMS can confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. researchgate.net This is a critical step in the definitive identification of the compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₅BrFNO₂S |

| Calculated Exact Mass | 252.9239 u |

| Monoisotopic Mass | 252.9239 u |

Note: The presence of bromine would result in a characteristic isotopic pattern with peaks at m/z and m/z+2 of nearly equal intensity.

Identification of Reaction Intermediates and Metabolites

When coupled with separation techniques like liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), mass spectrometry becomes a powerful tool for analyzing complex mixtures. nih.gov LC-MS and UPLC-MS can be used to identify reaction intermediates formed during the synthesis of this compound or to detect metabolites if the compound is studied in a biological system. au.dknih.govnih.gov

In a typical LC-MS experiment, the components of a mixture are first separated by the LC system based on their physicochemical properties. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are measured. au.dk By analyzing the mass spectra of the separated components, it is possible to identify known compounds or to propose structures for unknown species, such as transient reaction intermediates or metabolic breakdown products. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can be used to further fragment ions, providing structural information that aids in the identification of these transient species. nih.gov

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical behavior of this compound.

While the specific crystal structure of this compound is not publicly available in crystallographic databases, analysis of closely related structures provides significant insight into its likely solid-state conformation. For instance, the crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide reveals key features that are likely to be conserved. researchgate.netnih.gov In this analogue, the molecule adopts an L-shaped conformation, with the brominated phenyl ring being nearly perpendicular to the sulfonyl urea (B33335) group. nih.gov The crystal packing is dominated by intermolecular N—H⋯O and C—H⋯O hydrogen bonds, which form infinite chains. researchgate.netnih.gov This intricate network of hydrogen bonds is a defining characteristic of sulfonamide-containing crystal structures. researchgate.net

Further illustrating the structural characteristics of related compounds, the crystallographic data for 4-bromo-N-(4-fluorophenyl)benzenesulfonamide has been reported. researchgate.net The molecule is described as U-shaped, with a notable dihedral angle between the two benzene (B151609) rings. researchgate.net The crystal structure is characterized by strong N—H⋯O hydrogen bonds, forming one-dimensional chains. researchgate.net

A summary of the crystallographic data for the analogous compound 4-bromo-N-(propylcarbamoyl)benzenesulfonamide is presented in the table below. nih.gov

| Crystal Data | |

| Chemical formula | C₁₀H₁₃BrN₂O₃S |

| Molar Mass ( g/mol ) | 321.19 |

| Crystal system | Monoclinic |

| Space group | C2/c |

| a (Å) | 21.0939 (12) |

| b (Å) | 9.2520 (6) |

| c (Å) | 15.0283 (10) |

| β (°) | 116.211 (4) |

| Volume (ų) | 2631.4 (3) |

| Z | 8 |

| Radiation type | Mo Kα |

| Temperature (K) | 296 |

Data obtained for the analogue compound 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. nih.gov

The determination of co-crystal structures of this compound bound to a protein target is a critical step in structure-based drug design. This technique allows for the direct visualization of the ligand within the protein's binding site, revealing the specific molecular interactions responsible for its biological activity. These interactions can include hydrogen bonds, hydrophobic interactions, and halogen bonds, all of which contribute to the binding affinity and selectivity of the compound.

While there are no publicly available co-crystal structures of this compound with a protein, the broader field of medicinal chemistry provides numerous examples of how such studies are pivotal. For instance, the co-crystal structure of other brominated and fluorinated ligands with their protein targets has been instrumental in the development of potent and selective inhibitors for a variety of enzymes and receptors. ossila.comrcsb.org These studies guide the optimization of lead compounds by providing a rational basis for modifying the ligand to enhance its interactions with the target protein.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy are powerful non-destructive techniques used to probe the functional groups and electronic structure of molecules.

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can also be sensitive to the molecule's conformation.

For this compound, the vibrational spectra would be expected to show characteristic bands for the sulfonamide group (SO₂NH₂), the carbon-bromine (C-Br) bond, the carbon-fluorine (C-F) bond, and the aromatic ring.

Based on studies of similar molecules, such as 1-bromo-3-fluorobenzene (B1666201), the vibrational frequencies of the bromo-fluorophenyl moiety can be predicted. nih.gov The C-Br stretching vibrations for aromatic bromo compounds typically appear in the region of 650-395 cm⁻¹. researchgate.net The FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene have been extensively studied and calculated using density functional theory (DFT), providing a basis for assigning the vibrational modes of the substituted benzene ring in this compound. nih.gov

The sulfonamide group would exhibit characteristic stretching vibrations for the N-H bonds, typically in the range of 3400-3200 cm⁻¹, and asymmetric and symmetric stretching vibrations for the S=O bonds, usually found in the regions of 1370-1335 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

A hypothetical table of expected major vibrational frequencies for this compound is presented below, based on data from analogous compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| N-H stretch | 3400-3200 | Sulfonamide (NH₂) |

| Aromatic C-H stretch | 3100-3000 | Phenyl Ring |

| Asymmetric SO₂ stretch | 1370-1335 | Sulfonamide (SO₂) |

| Symmetric SO₂ stretch | 1180-1160 | Sulfonamide (SO₂) |

| C-F stretch | 1250-1000 | Fluoro-substituent |

| C-Br stretch | 650-395 | Bromo-substituent |

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (such as the highest occupied molecular orbital, HOMO) to higher energy molecular orbitals (such as the lowest unoccupied molecular orbital, LUMO).